2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a complex organic compound that belongs to the family of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the formation of thiophene rings through cyclization reactions.
Attachment of Hexyl Groups: Hexyl groups are introduced via alkylation reactions.
Coupling of Thiophene Units: The thiophene units are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiophenes.
Substitution Products: Halogenated thiophenes, alkylated thiophenes, acylated thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Conducting Polymers: Used in the synthesis of conducting polymers for electronic applications.
Organic Semiconductors: Employed in the development of organic semiconductors for use in transistors and solar cells.
Biology
Biomolecular Probes: Utilized as probes in biological studies to investigate molecular interactions.
Medicine
Drug Development:
Industry
Material Science: Applied in the creation of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene involves its interaction with molecular targets through its thiophene rings and hexyl side chains. These interactions can influence various pathways, including electron transport and molecular binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polythiophenes: Compounds with multiple thiophene units.
Alkylthiophenes: Thiophenes with alkyl side chains.
Uniqueness
2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is unique due to its specific arrangement of thiophene rings and hexyl groups, which can impart distinct electronic and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
630045-97-5 |
---|---|
Molekularformel |
C32H36S5 |
Molekulargewicht |
581.0 g/mol |
IUPAC-Name |
2-(3-hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C32H36S5/c1-3-5-7-9-11-23-19-21-33-31(23)29-17-15-27(36-29)25-13-14-26(35-25)28-16-18-30(37-28)32-24(20-22-34-32)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |
InChI-Schlüssel |
MFNZSOLWZYTRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=C(C=CS5)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.